1-Tert-butoxy-2-propanol

描述

Propylene glycol t-butyl ether is a clear colorless liquid with an ethereal odor. (NTP, 1992)

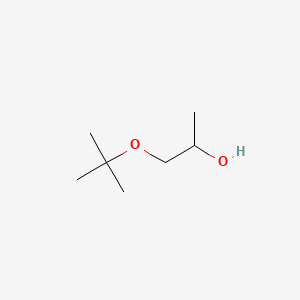

Structure

3D Structure

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(8)5-9-7(2,3)4/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCZPFJGIXHZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2, Array | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025967 | |

| Record name | 1-tert-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propylene glycol t-butyl ether is a clear colorless liquid with an ethereal odor. (NTP, 1992), Colorless liquid with an ethereal odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol mono-t-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

304 °F at 760 mmHg (NTP, 1992), 151 °C | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

112 °F (NTP, 1992), 112 °F, 44.4 °C o.c. | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol mono-t-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, 1.73X10+5 mg/L at 20 °C, Solubility in water, g/100ml at 19 °C: >=10 | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.87 (NTP, 1992) - Less dense than water; will float, Specific gravity = 0.872 at 20 °C, Relative density (water = 1): 0.87 | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.56 (Air = 1), Relative vapor density (air = 1): 4.6 | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.8 mmHg at 68 °F (NTP, 1992), 4.7 [mmHg], 4.7 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 0.64 | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol mono-t-butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

57018-52-7 | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20961 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-tert-Butoxy-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57018-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol mono-t-buthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057018527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(1,1-dimethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-tert-Butoxy-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butoxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propanol, 1-(1,1-dimethylethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL T-BUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03077MV85B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPYLENE GLYCOL MONO-T-BUTYL ETHER | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7295 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-tert-BUTOXY-2-PROPANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1615 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Tert-butoxy-2-propanol physical and chemical properties

An In-depth Technical Guide to 1-Tert-butoxy-2-propanol: Core Physical and Chemical Properties

Introduction

This compound, also known as propylene (B89431) glycol mono-tert-butyl ether (PGTBE), is a colorless, flammable liquid with a characteristic eucalyptus-like odor.[1][2] It belongs to the P-series of glycol ethers, which are increasingly used as replacements for the E-series due to concerns about the toxic effects of the latter.[2][3] This compound is the α-isomer of propylene glycol mono-tert-butyl ether, where the ether linkage is on the terminal hydroxyl group of propylene glycol.[2][3] It serves as a solvent in a variety of commercial and industrial applications, including water-reducible coatings, cleaners, inks, adhesives, and cosmetic products.[2][3]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in research and development.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [2][4][5] |

| Molecular Weight | 132.2 g/mol | [2][4][6] |

| CAS Number | 57018-52-7 | [2][5] |

| Appearance | Colorless liquid with a characteristic odor.[1][2][6][7] | [1][2][6][7] |

| Boiling Point | 143-151 °C | [2][4][6] |

| Melting Point | -56 °C to -27 °C | [2][4][7] |

| Density | 0.874 g/mL at 20 °C | [4][7] |

| Specific Gravity | 0.87 at 25/4 °C | [2] |

| Refractive Index (n20/D) | 1.413 | [4][7] |

| Vapor Pressure | 2.7 mm Hg at 25 °C | [2] |

| Flash Point | 44.4 °C (open cup)[6], 45 °C (Tag closed-cup)[2] | [2][6] |

| Water Solubility | 18% at 20 °C; Appreciable | [2][8] |

| Log P (Octanol/Water) | 0.87 | [2] |

| Flammability Limits | 1.8% (lower), 6.8% (upper) | [2] |

Chemical Behavior and Reactivity

This compound is a stable compound under normal conditions.[4][7] However, it is a combustible liquid and can form explosive vapor/air mixtures above its flash point of 44°C.[6] It is incompatible with strong oxidizing agents, acids, water, and dehydrating agents.[4][7] The substance can presumably form explosive peroxides, and it is recommended to check for their presence before distillation.[6] Prolonged contact with air should be avoided as it is slightly air-sensitive.[4][7]

Experimental Protocols

Synthesis

The commercial synthesis of this compound is typically achieved through the reaction of isobutylene (B52900) with an excess of propylene glycol.[3] This reaction is conducted in the presence of a solid-resin etherification catalyst.[3] The resulting product is a mixture of isomers, primarily the α-isomer (this compound) and the β-isomer (2-tert-butoxy-1-propanol).[1][2] The α-isomer is thermodynamically favored and can be enhanced to constitute more than 99% of the final product by controlling the synthesis conditions.[3] The final purification step involves distillation to separate the desired α-isomer from byproducts.[1][3]

An alternative synthesis method involves the reaction between propylene oxide and isobutene in the presence of water and an acid catalyst.[1]

// Nodes PropyleneGlycol [label="Propylene Glycol", fillcolor="#F1F3F4", fontcolor="#202124"]; Isobutylene [label="Isobutylene", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Solid Acid\nResin Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Etherification Reaction", shape=diamond, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixture [label="Crude Product Mixture\n(α and β isomers)", fillcolor="#F1F3F4", fontcolor="#202124"]; Distillation [label="Distillation", shape=diamond, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; FinalProduct [label="Purified this compound\n(>99% α-isomer)", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(β-isomer, etc.)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PropyleneGlycol -> Reaction; Isobutylene -> Reaction; Catalyst -> Reaction [style=dashed, arrowhead=open]; Reaction -> Mixture; Mixture -> Distillation; Distillation -> FinalProduct [label="Purified Product"]; Distillation -> Byproducts [label="Separated"]; }

Caption: General workflow for the commercial synthesis of this compound.

Quantification and Analysis

The quantification of this compound in commercial technical products and in air samples is typically performed using gas chromatography (GC).[2] Methods employing a flame ionization detector (FID) or mass spectrometry (MS) are cited for its determination.[2] Spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectral data, have been reported and are used for structural confirmation.[2]

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is classified as causing serious eye irritation and may cause skin irritation.[6][9] The International Agency for Research on Cancer (IARC) has classified it in Group 2B, as possibly carcinogenic to humans, based on sufficient evidence from animal studies but inadequate data in humans.[1]

Handling recommendations include:

-

Keeping the substance away from open flames, sparks, and heat.[6]

-

Using a closed system, ventilation, and explosion-proof electrical equipment above 44°C.[6]

-

Wearing protective gloves and safety goggles.[6]

-

Storing in a cool, fireproof area separated from strong oxidants.[6]

In case of fire, water spray, powder, alcohol-resistant foam, or carbon dioxide can be used.[6]

// Main Property Node Main [label="this compound\nProperties", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Property Nodes Flammable [label="Flammable Liquid\n(Flash Point: 44-45°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Irritant [label="Eye & Skin Irritant", fillcolor="#FBBC05", fontcolor="#202124"]; Peroxide [label="Can Form\nExplosive Peroxides", fillcolor="#FBBC05", fontcolor="#202124"]; Reactive [label="Incompatible with\nStrong Oxidants & Acids", fillcolor="#FBBC05", fontcolor="#202124"];

// Precaution Nodes Precautions [label="Handling & Storage\nPrecautions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoIgnition [label="Keep away from\nignition sources", fillcolor="#F1F3F4", fontcolor="#202124"]; Ventilation [label="Use in well-ventilated area", fillcolor="#F1F3F4", fontcolor="#202124"]; PPE [label="Wear PPE\n(Gloves, Goggles)", fillcolor="#F1F3F4", fontcolor="#202124"]; Storage [label="Store cool, separate\nfrom incompatibles", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Main -> Flammable [color="#EA4335"]; Main -> Irritant [color="#EA4335"]; Main -> Peroxide [color="#EA4335"]; Main -> Reactive [color="#EA4335"];

Flammable -> NoIgnition [color="#5F6368"]; Irritant -> PPE [color="#5F6368"]; Peroxide -> Storage [color="#5F6368"]; Reactive -> Storage [color="#5F6368"]; Flammable -> Ventilation [color="#5F6368"];

NoIgnition -> Precautions [style=dashed, color="#202124"]; Ventilation -> Precautions [style=dashed, color="#202124"]; PPE -> Precautions [style=dashed, color="#202124"]; Storage -> Precautions [style=dashed, color="#202124"]; }

Caption: Logical relationship between chemical properties and safety precautions.

References

- 1. 1-tert-butoxypropan-2-ol - Wikipedia [nl.wikipedia.org]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. chembk.com [chembk.com]

- 5. This compound | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ICSC 1615 - this compound [inchem.org]

- 7. This compound | 57018-52-7 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to the Synthesis of 1-Tert-butoxy-2-propanol from Propylene Glycol and Isobutene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-tert-butoxy-2-propanol, a versatile solvent with applications in various industries, including pharmaceuticals. The primary synthesis route detailed is the acid-catalyzed etherification of propylene (B89431) glycol with isobutene. This document outlines the reaction mechanism, provides detailed experimental protocols using solid acid catalysts, presents quantitative data for process optimization, and discusses byproduct formation and purification strategies. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively synthesize and purify this compound in a laboratory setting.

Introduction

This compound, also known as propylene glycol mono-tert-butyl ether (PGTBE), is a glycol ether that is increasingly utilized as a safer alternative to ethylene (B1197577) glycol ethers. Its favorable properties, including high solvency for a wide range of substances and a lower toxicity profile, make it a valuable component in the formulation of coatings, cleaners, and inks. In the pharmaceutical industry, it holds potential as a process solvent and as a starting material for the synthesis of active pharmaceutical ingredients (APIs).

The most common and industrially viable method for producing this compound is the direct etherification of propylene glycol with isobutene. This reaction is typically catalyzed by a solid acid catalyst to facilitate a greener and more efficient process by simplifying catalyst separation and minimizing corrosive waste streams. This guide will focus on this synthetic approach, providing detailed insights into the use of two prominent solid acid catalysts: Amberlyst-15, a sulfonic acid-functionalized polymer resin, and montmorillonite (B579905), a type of clay catalyst.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from propylene glycol and isobutene proceeds via an acid-catalyzed etherification mechanism. The reaction preferentially yields the α-isomer, this compound, which is the thermodynamically favored product.[1] The general reaction is as follows:

Propylene Glycol + Isobutene → this compound

The reaction mechanism can be broken down into the following key steps:

-

Protonation of Isobutene: The acid catalyst donates a proton (H+) to the isobutene molecule, forming a stable tertiary carbocation.

-

Nucleophilic Attack: The primary hydroxyl group of propylene glycol acts as a nucleophile and attacks the tertiary carbocation. This step is favored over the attack by the secondary hydroxyl group due to steric hindrance, leading to the preferential formation of the α-isomer.

-

Deprotonation: The resulting oxonium ion is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound using Amberlyst-15 and montmorillonite as catalysts. These protocols are based on established methodologies and can be adapted for various laboratory scales.[2]

Synthesis using Amberlyst-15 Catalyst in a Trickle-Bed Reactor

A trickle-bed reactor is often employed for this synthesis as it allows for continuous operation and efficient contact between the reactants and the solid catalyst.[3]

Materials:

-

Propylene Glycol (reagent grade)

-

Isobutene (or a C4 hydrocarbon stream containing isobutene)

-

Amberlyst-15 (pre-dried)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Trickle-bed reactor system (including reactor column, pumps for liquid and gas feeds, temperature control, and pressure regulation)

-

Catalyst loading equipment

-

Product collection vessel

-

Analytical equipment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) for product analysis)

Procedure:

-

Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at a temperature not exceeding 120°C for 24 hours to remove any adsorbed water.

-

Reactor Setup: Pack the trickle-bed reactor column with a known amount of the dried Amberlyst-15 catalyst. The catalyst bed should be supported by inert packing material (e.g., glass beads) at the bottom and top.

-

System Purge: Purge the entire reactor system with nitrogen gas to create an inert atmosphere.

-

Reaction Execution:

-

Heat the reactor to the desired reaction temperature (e.g., 60-80°C).

-

Introduce the propylene glycol feed into the reactor at a constant flow rate.

-

Simultaneously, feed the isobutene gas (or liquid) into the reactor. The molar ratio of propylene glycol to isobutene can be varied, but a molar excess of propylene glycol is often used to favor the formation of the monoether.

-

Maintain the desired reaction pressure (typically autogenous pressure is sufficient, but can be controlled).

-

-

Product Collection: The liquid effluent from the reactor, containing the product, unreacted propylene glycol, and byproducts, is collected in a cooled vessel.

-

Analysis: Analyze the collected product mixture using GC-MS to determine the conversion of propylene glycol, and the selectivity and yield of this compound.

Synthesis using Montmorillonite Catalyst in a Batch Reactor

For smaller-scale laboratory synthesis, a batch reactor provides a convenient setup.

Materials:

-

Propylene Glycol (reagent grade)

-

Isobutene (liquefied or from a gas cylinder)

-

Montmorillonite clay catalyst (acid-activated)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, temperature controller, and pressure gauge

-

Gas inlet and liquid sampling ports

-

Analytical equipment (e.g., GC-MS)

Procedure:

-

Catalyst Activation: Activate the montmorillonite catalyst by heating it in an oven at a specified temperature to remove adsorbed water and enhance its acidity.

-

Reactor Charging:

-

Charge the batch reactor with a measured amount of propylene glycol and the activated montmorillonite catalyst.

-

Seal the reactor and purge with nitrogen gas.

-

-

Reaction Execution:

-

Heat the reactor to the desired reaction temperature (e.g., 70-100°C) with stirring.

-

Introduce a known amount of liquefied isobutene into the reactor.

-

Monitor the reaction pressure and temperature throughout the experiment.

-

-

Reaction Monitoring and Termination: Periodically, small samples of the reaction mixture can be carefully withdrawn (if the reactor setup allows) to monitor the progress of the reaction by GC-MS. After the desired reaction time, cool the reactor to room temperature.

-

Product Recovery: Carefully vent any excess isobutene and then open the reactor. Separate the solid catalyst from the liquid product mixture by filtration.

-

Analysis: Analyze the liquid product to determine the conversion, selectivity, and yield.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The efficiency of the this compound synthesis is influenced by several key parameters. The following tables summarize the impact of these variables on the reaction outcome.

Table 1: Comparison of Solid Acid Catalysts

| Catalyst | Reaction Temperature (°C) | Propylene Glycol:Isobutene Molar Ratio | Conversion of Propylene Glycol (%) | Selectivity for this compound (%) | Yield (%) | Reference |

| Amberlyst-15 | 60 | 1:1 | Data not available | High | Data not available | [3] |

| Montmorillonite | 70-100 | Varied | Data not available | Data not available | Data not available | [2] |

Note: Specific quantitative data for direct comparison is limited in the publicly available literature. The table highlights the catalysts used and general conditions.

Table 2: Effect of Reaction Conditions using Amberlyst-15

| Temperature (°C) | Molar Ratio (PG:IB) | Catalyst Loading (wt%) | Reaction Time (h) | Isobutene Conversion (%) | Selectivity for PGTBE (%) |

| 50 | 1:1 | 10 | Varied | Moderate | High |

| 60 | 1:1 | 10 | Varied | Maximum Conversion | High |

| 70 | 1:1 | 10 | Varied | Decreased | High |

Data synthesized from qualitative descriptions in the literature.[3]

Byproducts and Selectivity

The primary byproduct in this synthesis is the β-isomer, 2-tert-butoxy-1-propanol, which is formed from the nucleophilic attack of the secondary hydroxyl group of propylene glycol on the carbocation. However, due to the higher stability of the transition state leading to the primary ether, the α-isomer is the major product.[1]

Other potential byproducts include:

-

Di-tert-butyl ether of propylene glycol: Formed by the further reaction of this compound with another molecule of isobutene.

-

Diisobutylene: Formed by the dimerization of isobutene, which can be promoted by the acid catalyst.

-

tert-Butanol: Formed by the hydration of isobutene if water is present in the reaction mixture.

Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial for maximizing the selectivity towards the desired this compound. An excess of propylene glycol can help to suppress the formation of the di-ether.

Purification

The crude product from the reaction typically contains the desired this compound, unreacted propylene glycol, the β-isomer, and other byproducts. Fractional distillation is the primary method used for purification.

Experimental Protocol for Purification by Fractional Distillation:

-

Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

-

Charging the Flask: Charge the distillation flask with the crude reaction mixture. Add boiling chips to ensure smooth boiling.

-

Distillation:

-

Gently heat the distillation flask.

-

Collect the initial fraction, which may contain low-boiling impurities such as unreacted isobutene and tert-butanol.

-

Carefully monitor the temperature at the head of the fractionating column. The temperature should stabilize at the boiling point of this compound (approximately 151°C at atmospheric pressure).

-

Collect the fraction that distills at a constant temperature. This fraction will be enriched in the desired product.

-

The higher-boiling components, such as unreacted propylene glycol and the di-tert-butyl ether, will remain in the distillation flask.

-

-

Analysis: Analyze the collected fractions by GC-MS to determine their purity. Fractions with the desired purity can be combined.

Conclusion

The synthesis of this compound via the acid-catalyzed etherification of propylene glycol and isobutene is an efficient and industrially relevant process. The use of solid acid catalysts like Amberlyst-15 and montmorillonite offers significant advantages in terms of catalyst reusability and reduced environmental impact. By carefully controlling reaction parameters such as temperature, reactant molar ratio, and catalyst selection, high yields and selectivities of the desired α-isomer can be achieved. Subsequent purification by fractional distillation allows for the isolation of high-purity this compound suitable for a range of applications, including those in the pharmaceutical industry. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis and purification of this valuable solvent.

References

An In-depth Technical Guide to 1-Tert-butoxy-2-propanol: Structural Isomers and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-tert-butoxy-2-propanol, its primary structural isomer, and the analytical methodologies used to determine its purity. The focus is on providing detailed information relevant to research, development, and quality control applications.

Introduction to this compound

This compound, also known as propylene (B89431) glycol mono-tert-butyl ether (PGTBE), is a colorless, combustible liquid with a characteristic eucalyptus-like odor.[1][2] It belongs to the P-series of glycol ethers and is increasingly used as a solvent and coupling agent in various industrial applications, including surface coatings, inks, resins, and cleaners, often as a replacement for E-series glycol ethers.[1][3] Its molecular formula is C₇H₁₆O₂ and it has a molecular weight of 132.2 g/mol .[2][3] The compound's utility stems from its miscibility with many organic solvents and its ability to act as a coupling agent.[1]

Structural Isomerism

The term "propylene glycol mono-tert-butyl ether" can be ambiguous as it may refer to a mixture of isomers. The two primary structural isomers are differentiated by the position of the tert-butoxy (B1229062) group on the propanol (B110389) backbone.[1]

-

This compound (α-isomer): The ether linkage is on the terminal hydroxyl group of the propylene glycol.[1] This is the thermodynamically favored and commercially predominant isomer.[1]

-

2-tert-butoxy-1-propanol (β-isomer): The ether linkage is on the secondary hydroxyl group.[1]

-

Caption: Chemical structures of the α- and β-isomers of tert-butoxy-2-propanol. */

Physicochemical Properties

The structural differences between the α- and β-isomers lead to variations in their physical and chemical properties. A summary of these properties is presented below.

| Property | This compound (α-isomer) | 2-tert-butoxy-1-propanol (β-isomer) |

| CAS Registry Number | 57018-52-7[1] | 132713-37-6 |

| Molecular Formula | C₇H₁₆O₂[1] | C₇H₁₆O₂ |

| Molecular Weight | 132.2 g/mol [1] | 132.2 g/mol |

| Boiling Point | 151 °C[1] | Data not readily available |

| Melting Point | -27 °C[1] | Data not readily available |

| Density | 0.87 g/cm³ at 25 °C[1] | Data not readily available |

| Water Solubility | 18% at 20 °C[1] | Data not readily available |

| log P (Octanol/Water) | 0.87[1] | Estimated ~0.9 |

| Flash Point | 44.4 °C (open cup)[4] | Data not readily available |

| Vapor Pressure | 2.7 mmHg at 25 °C[1] | Data not readily available |

Synthesis and Commercial Purity

Synthesis Pathway

This compound is commercially synthesized by the reaction of isobutylene (B52900) with an excess of propylene glycol. This reaction is typically catalyzed by a solid-resin etherification catalyst.[1][5] The manufacturing process is generally enclosed, minimizing potential exposure.[6] By carefully controlling the reaction conditions, the synthesis can be directed to favor the formation of the thermodynamically more stable α-isomer, achieving a purity of over 99%.[1][5] The final product is then purified by distillation.[1][5]

-

Caption: General workflow for the synthesis of this compound. */

Commercial Product Specifications and Impurities

Commercial grades of this compound typically have a high purity of the α-isomer. The table below summarizes typical specifications and potential impurities.

| Parameter | Specification |

| Purity (α-isomer) | ≥ 99.0%[6] |

| Specific Gravity (25/25 °C) | 0.870–0.874[6] |

| Acidity (as acetic acid) | ≤ 0.03% wt[6] |

| Water Content | ≤ 0.25% wt[6] |

Potential Impurities:

-

2-tert-butoxy-propan-1-ol (β-isomer): Typically < 0.5%[6]

-

Propylene glycol di-tert-butyl ether

-

Propylene glycol

-

tert-Butanol[6]

-

Isobutylene[6]

Purity and Isomer Analysis

The quantification of this compound and the identification of its isomers and other impurities are crucial for quality control. Gas chromatography is the most common and effective technique for this purpose.[6][7]

Gas Chromatography (GC)

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for the separation and quantification of volatile and semi-volatile compounds like glycol ethers.[6][8] The separation of isomers is possible due to differences in their boiling points and interactions with the GC column's stationary phase.[9]

-

Caption: Experimental workflow for purity analysis by Gas Chromatography. */

Experimental Protocol: GC-FID Analysis

This protocol provides a general method for the analysis of this compound and its primary isomer. Method optimization may be required based on the specific instrumentation and column used.

Objective: To determine the purity of this compound and quantify the percentage of the β-isomer and other impurities.

1. Materials and Reagents:

-

This compound sample

-

Reference standards for this compound and 2-tert-butoxy-1-propanol (if available)

-

Internal standard (e.g., n-dodecane)

-

High-purity solvent for dilution (e.g., methanol (B129727) or dichloromethane)

-

Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: A mid-polarity column such as a DB-WAX (polyethylene glycol) or a low-polarity column like a DB-5 (5% phenyl-methylpolysiloxane) is often suitable. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Carrier gas: Helium or Hydrogen, high purity.

3. Standard Preparation:

-

Internal Standard (IS) Stock Solution: Prepare a stock solution of n-dodecane in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by accurately weighing known amounts of the this compound reference standard into volumetric flasks. Add a fixed amount of the IS stock solution to each flask and dilute to volume with the solvent. Concentrations should bracket the expected sample concentration.

4. Sample Preparation:

-

Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

-

Add the same fixed amount of the IS stock solution as used for the calibration standards.

-

Dilute to the mark with the solvent and mix thoroughly.

-

Transfer an aliquot to an autosampler vial for analysis.

5. GC Operating Conditions (Example):

| Parameter | Value |

| Column | DB-WAX, 30 m x 0.25 mm ID, 0.25 µm |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial Temp: 50 °C, hold for 2 min |

| Ramp: 10 °C/min to 220 °C | |

| Hold: 5 min at 220 °C | |

| Detector | FID |

| Detector Temperature | 250 °C |

6. Data Analysis:

-

Integrate the peak areas for the solvent, impurities, α-isomer, β-isomer, and the internal standard.

-

Calculate the response factor for this compound relative to the internal standard using the calibration standards.

-

Determine the concentration of this compound in the sample using the internal standard calibration.

-

Calculate the purity as a percentage area (Area %) by dividing the peak area of the α-isomer by the total area of all integrated peaks (excluding the solvent peak).

Spectroscopic Methods

In addition to chromatography, spectroscopic techniques are valuable for structural confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can definitively distinguish between the α- and β-isomers by analyzing the chemical shifts and splitting patterns of the protons and carbons adjacent to the ether and hydroxyl groups.[1]

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) stretch (broad peak around 3400 cm⁻¹) and the C-O-C ether linkage stretch (around 1100 cm⁻¹).[1][10] While it can identify the compound class, it is less effective than NMR or GC for distinguishing between isomers in a mixture.

-

Mass Spectrometry (MS): When coupled with GC, MS provides fragmentation patterns that can help in the identification of the isomers and unknown impurities.[6][11] The fragmentation of the tert-butyl group is often a characteristic feature.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. Buy this compound | 57018-52-7 [smolecule.com]

- 3. This compound | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ICSC 1615 - this compound [inchem.org]

- 5. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. publications.iarc.who.int [publications.iarc.who.int]

- 7. vurup.sk [vurup.sk]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. turbo.vernier.com [turbo.vernier.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Spectroscopic data of 1-Tert-butoxy-2-propanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-Tert-butoxy-2-propanol, a key solvent and intermediate in various chemical and pharmaceutical applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectroscopic data for this compound provides a unique fingerprint for its molecular structure. This data is crucial for quality control, reaction monitoring, and structural elucidation in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | 1.15 | Doublet | 3H | -CH(OH)CH₃ |

| b | 1.20 | Singlet | 9H | -OC(CH₃ )₃ |

| c | 2.45 | Broad Singlet | 1H | -OH |

| d | 3.20 | Doublet of Doublets | 1H | -OCH H- |

| e | 3.35 | Doublet of Doublets | 1H | -OCHH - |

| f | 3.85 | Multiplet | 1H | -CH (OH)CH₃ |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the different carbon environments.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 20.5 | -CH(OH)C H₃ |

| 2 | 27.5 | -OC(C H₃)₃ |

| 3 | 66.0 | -C H(OH)CH₃ |

| 4 | 73.0 | -OC (CH₃)₃ |

| 5 | 76.5 | -OC H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretch (alcohol) |

| 2970, 2930, 2870 | Strong | C-H stretch (alkane) |

| 1365 | Medium | C-H bend (t-butyl group) |

| 1190, 1080 | Strong | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

| m/z | Relative Intensity | Possible Fragment |

| 59 | High | [M - C₄H₉O]⁺ or [CH₃CHOH]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 45 | Moderate | [CH₂OH]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration (δ = 0.00 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired using a 300-500 MHz spectrometer. For ¹³C NMR, a higher number of scans is usually required to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal. Integration of the signals in the ¹H NMR spectrum is performed to determine the relative number of protons.

IR Spectroscopy

-

Sample Preparation: For a neat liquid sample, a drop of this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: A small amount of the liquid sample is injected into the mass spectrometer, often through a gas chromatograph (GC-MS) for separation and purification before ionization.

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI), which involves bombarding the molecules with a high-energy electron beam.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

1-Tert-butoxy-2-propanol: A Comprehensive Technical Guide to a Greener Solvent Alternative

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imperative for sustainable practices in the chemical and pharmaceutical industries has driven the exploration of greener solvent alternatives that minimize environmental impact without compromising performance. 1-tert-butoxy-2-propanol, a propylene (B89431) glycol ether, has emerged as a promising candidate, offering a favorable balance of solvency, low toxicity, and biodegradability. This technical guide provides an in-depth analysis of this compound, encompassing its physicochemical properties, synthesis, and applications, with a particular focus on its utility in organic synthesis and drug development. Detailed experimental protocols and visual representations of key processes are included to facilitate its adoption in research and manufacturing.

Introduction: The Shift Towards Greener Solvents

Traditional solvents, such as chlorinated hydrocarbons and polar aprotic solvents, have long been mainstays in chemical synthesis and pharmaceutical manufacturing. However, their environmental persistence, toxicity, and contribution to volatile organic compound (VOC) emissions have necessitated a paradigm shift towards more sustainable alternatives. Green chemistry principles advocate for the use of solvents that are less hazardous, derived from renewable resources, and readily biodegradable.

This compound (also known as propylene glycol mono-tert-butyl ether or PGTBE) is a colorless liquid with a mild, eucalyptus-like odor.[1] It is part of the P-series of glycol ethers, which are generally considered to have a better safety profile than the E-series (ethylene glycol-based) ethers.[1] Its unique combination of a hydrophilic hydroxyl group and a hydrophobic tert-butoxy (B1229062) group imparts a desirable solvency for a wide range of polar and non-polar compounds. This versatility, coupled with its favorable environmental and safety profile, positions this compound as a viable green solvent alternative in numerous applications.

Physicochemical and Safety Properties

A thorough understanding of a solvent's physical, chemical, and safety properties is paramount for its effective and safe implementation. The key properties of this compound are summarized in the tables below, with comparative data for common traditional solvents.

Physical and Chemical Properties

| Property | This compound | Toluene | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| CAS Number | 57018-52-7[1] | 108-88-3 | 75-09-2 | 68-12-2 |

| Molecular Formula | C₇H₁₆O₂[1] | C₇H₈ | CH₂Cl₂ | C₃H₇NO |

| Molecular Weight ( g/mol ) | 132.20[1] | 92.14 | 84.93 | 73.09 |

| Boiling Point (°C) | 151[1] | 110.6 | 39.6 | 153 |

| Melting Point (°C) | -56[2] | -95 | -96.7 | -61 |

| Density (g/mL at 20°C) | 0.874[2] | 0.867 | 1.326 | 0.944 |

| Water Solubility ( g/100 mL at 20°C) | 18 (Soluble)[1] | 0.05 (Slightly soluble) | 1.3 (Slightly soluble) | Miscible |

| Vapor Pressure (mm Hg at 25°C) | 2.7[1] | 28 | 439 | 3.7 |

| Flash Point (°C) | 44.4 (open cup)[3] | 4 | N/A | 58 |

| log P (Octanol/Water Partition Coefficient) | 0.87[1] | 2.73 | 1.25 | -0.85 |

Health and Safety Data

| Parameter | This compound | Toluene | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) |

| GHS Pictograms | Warning[4] | Danger | Warning | Danger |

| Hazard Statements | Flammable liquid and vapor, Causes serious eye irritation[4] | Flammable liquid and vapor, Causes skin irritation, May be fatal if swallowed and enters airways, May cause drowsiness or dizziness, Suspected of damaging fertility or the unborn child, May cause damage to organs through prolonged or repeated exposure | Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, Suspected of causing cancer | Flammable liquid and vapor, Harmful in contact with skin, Causes serious eye irritation, Harmful if inhaled, May damage fertility or the unborn child |

| Toxicity (LD₅₀, oral, rat) | >2000 mg/kg[5] | 5580 mg/kg | >2000 mg/kg | 2800 mg/kg |

Synthesis of this compound

This compound is primarily synthesized via the acid-catalyzed etherification of propylene glycol with isobutylene (B52900).[1] This method favors the formation of the thermodynamically more stable α-isomer (this compound) over the β-isomer (2-tert-butoxy-1-propanol).[6]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general method of reacting propylene glycol with isobutylene over a solid acid catalyst.[7]

Materials:

-

Propylene glycol

-

Isobutylene

-

Amberlyst 15 ion-exchange resin (or other suitable solid acid catalyst)

-

Anhydrous sodium sulfate

-

Packed trickle-bed reactor or a stirred autoclave

-

Distillation apparatus

-

Gas chromatography-mass spectrometry (GC-MS) equipment for analysis

Procedure:

-

Catalyst Preparation: The Amberlyst 15 resin is washed with methanol (B129727) and dried under vacuum at 60°C for 24 hours before use.

-

Reaction Setup: A packed trickle-bed reactor is filled with the prepared Amberlyst 15 catalyst. The reactor is heated to the desired reaction temperature (e.g., 60-80°C).

-

Reaction: A molar excess of propylene glycol is fed into the top of the reactor, while a stream of isobutylene gas is introduced at the bottom. The flow rates are adjusted to achieve the desired molar ratio and residence time. The reaction is typically carried out at a pressure sufficient to maintain isobutylene in the liquid phase.

-

Work-up: The effluent from the reactor, containing the product, unreacted starting materials, and byproducts, is collected. The crude product is washed with water to remove excess propylene glycol. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The dried organic layer is purified by fractional distillation under reduced pressure to separate the desired this compound (α-isomer) from the minor β-isomer and other impurities.

-

Analysis: The purity of the final product is determined by GC-MS.

Representative Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This representative protocol illustrates the use of this compound as a green solvent alternative in a Suzuki-Miyaura cross-coupling reaction. The methodology is adapted from established procedures for this type of reaction.

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

This compound (solvent)

-

Water (co-solvent, optional)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a round-bottom flask is added the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (0.02-0.05 mol%). The flask is equipped with a magnetic stir bar and a reflux condenser.

-

Solvent Addition and Degassing: this compound (5 mL) is added to the flask. If a co-solvent is used, water (e.g., 1 mL) is also added. The reaction mixture is then degassed by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes.

-

Reaction: The reaction mixture is heated to a temperature of 80-100°C under an inert atmosphere and stirred vigorously. The progress of the reaction is monitored by TLC.

-

Work-up: Upon completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The reaction mixture is diluted with ethyl acetate and washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development and Beyond

The favorable properties of this compound make it a versatile solvent in various stages of drug development and in other industries.

-

Active Pharmaceutical Ingredient (API) Synthesis: Its ability to dissolve a wide range of organic compounds makes it a suitable medium for various organic reactions, including cross-coupling reactions, reductions, and oxidations. Its higher boiling point compared to solvents like DCM allows for reactions to be conducted at elevated temperatures.

-

Drug Formulation: It can be used as a co-solvent in formulations to enhance the solubility of poorly water-soluble drugs for oral, topical, and parenteral delivery.[8]

-

Cleaning and Degreasing: In pharmaceutical manufacturing, it is an effective cleaning agent for equipment and surfaces.[1]

-

Coatings and Inks: It is used as a coalescing agent in water-based paints and as a solvent in printing inks.[1]

-

Electronics: It finds application as a solvent in the electronics industry for cleaning and in the formulation of photoresist strippers.

Metabolic Pathway

Understanding the metabolic fate of a solvent is crucial for assessing its toxicological profile. In vivo studies have shown that this compound is metabolized in the body. The primary metabolic pathways involve conjugation with glucuronic acid and sulfate, as well as oxidation.

Conclusion

This compound presents a compelling case as a green solvent alternative for a wide array of applications, particularly in the pharmaceutical industry. Its favorable physicochemical properties, combined with a better safety and environmental profile compared to many traditional solvents, make it an attractive choice for researchers and process chemists. While further research into its application in a broader range of chemical transformations is warranted, the existing data strongly support its role in advancing the goals of green and sustainable chemistry. The adoption of solvents like this compound is a critical step towards a more environmentally responsible future for chemical and pharmaceutical manufacturing.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rose-hulman.edu [rose-hulman.edu]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Nanoparticles: synthesis and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-Depth Toxicological and Safety Profile of 1-Tert-butoxy-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tert-butoxy-2-propanol (CAS No. 57018-52-7), also known as propylene (B89431) glycol mono-t-butyl ether, is a versatile solvent utilized in a range of industrial and consumer products, including cleaners, coatings, inks, and cosmetics.[1] Its increasing use necessitates a thorough understanding of its toxicological profile to ensure safe handling and application, particularly within the context of research and drug development where excipient safety is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Chemical and Physical Properties

A clear, colorless liquid with a characteristic ethereal odor, this compound possesses a unique combination of hydrophilic and lipophilic properties, contributing to its efficacy as a solvent and coupling agent.[1]

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.2 g/mol |

| Boiling Point | 151 °C |

| Flash Point | 44.4 °C (open cup) |

| Vapor Pressure | 4.7 mm Hg at 20 °C |

| Water Solubility | Soluble |

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, irritation, sensitization, mutagenicity, and repeated-dose toxicity. The following tables summarize the key quantitative findings from these investigations.

Acute Toxicity

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | >2000 mg/kg bw | GHS: Category 5 or Unclassified |

| LD₅₀ | Rabbit | Dermal | >2000 mg/kg bw | GHS: Unclassified |

| LC₅₀ | Rat | Inhalation (4-hour) | >2.68 mg/L | GHS: Unclassified |

Skin and Eye Irritation

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Mild Irritant | GHS: Not Classified |

| Eye Irritation | Rabbit | Severely Irritating | GHS: Category 1 |

Genetic Toxicology

| Assay | Test System | Metabolic Activation | Result |

| Ames Test | S. typhimurium TA97 | Without S9 | Mutagenic |

| Ames Test | S. typhimurium TA98, TA100, TA1535 | With and Without S9 | Not Mutagenic |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Not Mutagenic |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) Cells | With and Without S9 | Not Mutagenic |

| Micronucleus Test | Mouse Peripheral Blood Erythrocytes | In vivo | Equivocal |

Detailed Experimental Protocols

To provide a deeper understanding of the toxicological data, this section outlines the methodologies for key experiments.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of this compound was assessed in female Wistar rats following the Acute Toxic Class Method (OECD Guideline 423).

-

Test Animals: Young adult female Wistar rats, nulliparous and non-pregnant, weighing between 150-200g.

-

Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, temperature of 22 ± 3°C, and relative humidity of 30-70%.

-